2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ringThe presence of nitrogen atoms in the triazole and pyridine rings contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method utilizes enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction . This eco-friendly method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The microwave-assisted synthesis is particularly advantageous for industrial applications due to its rapid reaction times and high yields . Additionally, the use of metal-free protocols and environmentally benign conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include halogenated derivatives, reduced amines, and oxidized carboxylic acids .
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their catalytic activity . This inhibition can modulate various signaling pathways, leading to therapeutic effects in conditions such as inflammation and cancer .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-3-1-2-4(6(12)13)11(5)10-7/h1-3H,(H2,8,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWKKRHJWFPPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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